5-Methoxy-2-nitrobenzonitrile

Overview

Description

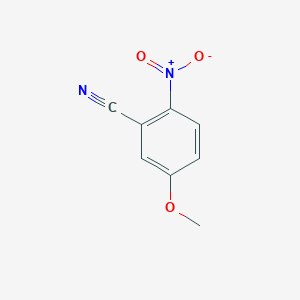

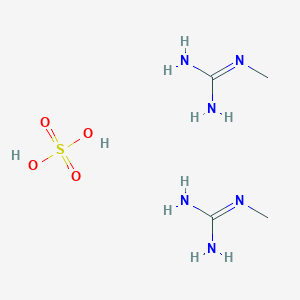

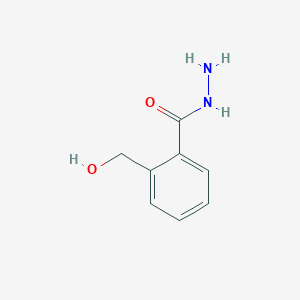

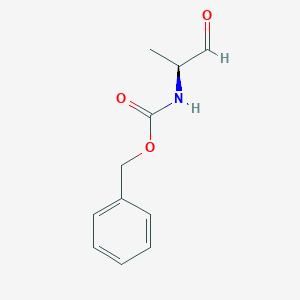

5-Methoxy-2-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 5-Methoxy-2-nitrobenzonitrile involves a reaction with triethylamine and trifluoroacetic anhydride in dichloromethane at 20°C for 1 hour . The reaction solution is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo .Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-nitrobenzonitrile consists of a benzene ring with a methoxy group (CH3O-) and a nitro group (NO2) attached to it .Physical And Chemical Properties Analysis

5-Methoxy-2-nitrobenzonitrile has a melting point of 96°C . The predicted boiling point is 352.2±32.0°C, and the predicted density is 1.32±0.1 g/cm3 . It is stored in a dry, sealed container at room temperature .Scientific Research Applications

Organic Synthesis

5-Methoxy-2-nitrobenzonitrile: is a valuable intermediate in organic synthesis. It can be utilized in various chemical reactions due to its reactive nitro and nitrile groups. For instance, it can undergo reduction reactions to form corresponding amines, which are pivotal in synthesizing pharmaceuticals and agrochemicals . Additionally, its methoxy group can act as a directing group in aromatic substitution reactions, enabling the synthesis of complex organic molecules.

Pharmaceutical Research

In the realm of pharmaceutical research, 5-Methoxy-2-nitrobenzonitrile serves as a precursor for the synthesis of diverse bioactive molecules. Its transformation into different pharmacophores allows for the creation of compounds with potential therapeutic applications. For example, it can be converted into analogs that may exhibit activity as enzyme inhibitors or receptor modulators .

Material Science

The compound’s utility extends to material science, where it can be involved in the development of novel materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electronic or optical properties, which could be beneficial in creating advanced sensors or other high-tech devices .

Analytical Chemistry

5-Methoxy-2-nitrobenzonitrile: can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in the development of new analytical methods, such as chromatography or spectroscopy .

Agriculture

While direct applications in agriculture are not extensively documented, intermediates like 5-Methoxy-2-nitrobenzonitrile could be transformed into compounds that serve as precursors for agrochemicals. These could include pesticides, herbicides, or growth regulators that help in crop protection and yield enhancement .

Environmental Applications

Lastly, 5-Methoxy-2-nitrobenzonitrile may find applications in environmental science. Its derivatives could be used in the study of environmental pollutants or in the synthesis of compounds designed to break down harmful substances. This could contribute to efforts in pollution control and the development of greener chemical processes .

Safety and Hazards

properties

IUPAC Name |

5-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXTYFJQZDWUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312869 | |

| Record name | 5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38469-84-0 | |

| Record name | 5-Methoxy-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38469-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263768 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38469-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)